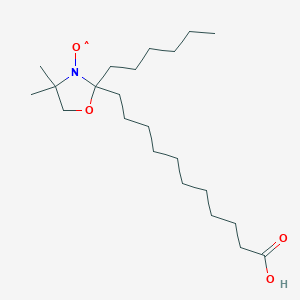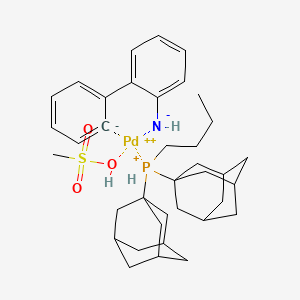
ataCXium A Pd G3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of ataCXium A Pd G3 involves the reaction of diadamantyl-n-butylphosphine with 2-amino-1,1’-biphenyl-2-yl)palladium (II) methanesulfonate. The reaction is typically carried out under inert gas conditions (nitrogen or argon) at low temperatures (2–8 °C) to ensure stability and prevent decomposition . Industrial production methods follow similar protocols but are scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
ataCXium A Pd G3 is known for its versatility in catalyzing various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common reagents used in these reactions include aryl halides, alkynes, and organotrifluoroborates. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
ataCXium A Pd G3 has a wide range of applications in scientific research:
- Chemistry : It is used in the synthesis of complex organic molecules through various cross-coupling reactions.
- Biology : The compound is employed in the modification of biomolecules, aiding in the development of new drugs and therapeutic agents.
- Medicine : It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Industry : this compound is used in the production of fine chemicals, agrochemicals, and materials science .
Mécanisme D'action
The mechanism of action of ataCXium A Pd G3 involves the formation of a palladium complex with the substrate, facilitating the transfer of functional groups. The molecular targets include aryl halides and alkynes, and the pathways involved are primarily oxidative addition, transmetalation, and reductive elimination .
Comparaison Avec Des Composés Similaires
Similar compounds to ataCXium A Pd G3 include:
- cataCXium Pd G4 : A fourth-generation Buchwald precatalyst with a methylated amino group on the biphenyl backbone, offering improved stability and reactivity .
- RuPhos Pd G3 : Another third-generation Buchwald precatalyst with different ligand structures, providing alternative reactivity profiles .
This compound is unique due to its specific ligand structure, which offers a balance of stability and reactivity, making it suitable for a wide range of cross-coupling reactions .
Propriétés
Formule moléculaire |
C37H53NO3PPdS+ |
|---|---|
Poids moléculaire |
729.3 g/mol |
Nom IUPAC |
bis(1-adamantyl)-butylphosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |
InChI |
InChI=1S/C24H39P.C12H9N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
Clé InChI |
VIYNMTFDXQNMCC-UHFFFAOYSA-O |
SMILES canonique |
CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


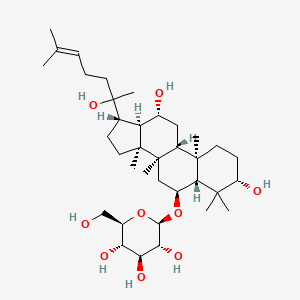
![8-bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12350327.png)
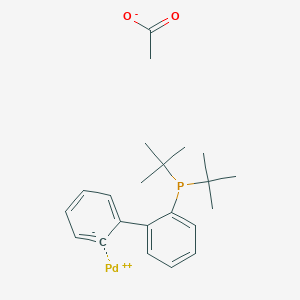
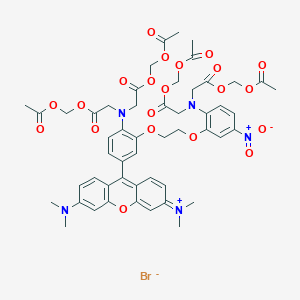
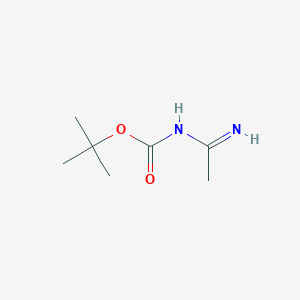


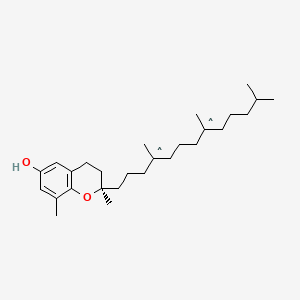
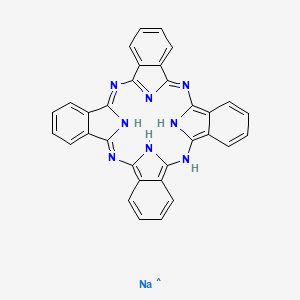
![2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(113C)methyl)benzamide](/img/structure/B12350401.png)

![(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12350409.png)
